2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c12-10(13)6-15-5-7-4-8(14-11-7)9-2-1-3-16-9/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLYOHJYYLANJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid typically involves the construction of the thiophene and oxazole rings followed by their coupling with a sulfanyl acetic acid moiety. One common synthetic route includes:
Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Formation of the Oxazole Ring: Oxazoles can be synthesized through the cyclodehydration of α-hydroxy ketones with amides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have identified 2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid as a promising lead compound for the development of mPGES-1 inhibitors. These inhibitors target the enzyme involved in prostaglandin E2 synthesis, which is crucial in inflammatory responses. Compounds derived from this structure demonstrated selective inhibition of mPGES-1 with low micromolar IC50 values, indicating their potential for treating inflammatory diseases such as arthritis and cancer-related inflammation .
Anticancer Properties
The compound has shown potential in cancer therapy through its ability to induce apoptosis in various cancer cell lines. For instance, derivatives of this compound were tested on A549 lung cancer cells, leading to cell cycle arrest and increased subG0/G1 fractions, suggesting necrotic effects. This highlights its potential as a chemotherapeutic agent .
Synthetic Pathways and Derivatives
The synthesis of this compound can be achieved through various methods, including Suzuki-Miyaura coupling reactions that allow for the modification of its structure to enhance biological activity. This adaptability makes it a valuable scaffold for drug development .
Case Study 1: Inhibition of mPGES-1
A study conducted by Akitake et al. (2021) explored the efficacy of compounds based on the structure of 2-{[(5-thiophen-2-y...]} in inhibiting mPGES-1. The results indicated that these compounds could selectively inhibit PGE2 production without affecting other important prostanoids, thus minimizing side effects typically associated with COX inhibitors .
Case Study 2: Anticancer Activity
Research published in ACS Omega demonstrated that derivatives of this compound could significantly reduce cell viability in lung cancer models. The study highlighted the mechanism by which these compounds induce apoptosis and suggested further exploration into their therapeutic potential against various cancers .
Mechanism of Action
The mechanism of action of 2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- The thiophene-oxazole core distinguishes the target compound from triazole- or oxadiazole-based analogs.
- Sulfanylacetic acid groups are common in all listed compounds, suggesting shared reactivity or binding motifs .
Physicochemical Properties
However, molecular weights and functional groups suggest:
- Thiophene and oxazole rings may confer moderate lipophilicity, while the sulfanylacetic acid group enhances hydrophilicity.
Biological Activity
2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid, with the chemical formula CHNOS and a molecular weight of approximately 255.32 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of thiophene and oxazole rings suggests potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Antimicrobial Properties
Compounds containing thiophene and oxazole rings have been reported to exhibit a range of biological activities, particularly antimicrobial effects. For instance, derivatives of these rings have shown significant activity against various bacterial strains. A study highlighted the potential of 2-(thiophen-2-yl)acetic acid derivatives as effective mPGES-1 inhibitors, which could lead to new treatments for inflammation-related diseases and cancer .
Anti-inflammatory Activity
Research has indicated that the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) is crucial in developing anti-inflammatory drugs. Compounds similar to this compound have shown selective inhibitory activity against mPGES-1, suggesting that this compound may also possess anti-inflammatory properties .
Cytotoxic Effects
In vitro studies have demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, compounds derived from thiophene and oxazole structures have been shown to cause significant increases in subG0/G1 fractions in A549 lung cancer cells, indicating their potential as anticancer agents .
Study on mPGES-1 Inhibition
A recent study focused on the identification of new mPGES-1 inhibitors using virtual screening methods. Among the compounds tested, those containing thiophene and oxazole moieties exhibited promising results with IC50 values in the low micromolar range. Specifically, compound 2c showed potent inhibition and induced apoptosis in cancer cell lines through cell cycle arrest mechanisms .
Antimicrobial Screening
Another investigation examined various thiophene-containing compounds for their antimicrobial efficacy. The results indicated that several derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxazole ring was noted to enhance the overall bioactivity of these compounds .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-(thiophen-2-yl)-1,2,4-thiadiazole | Thiadiazole | Antimicrobial |
| 4-(thiophen-2-yloxy)aniline | Aniline | Anticancer |
| 3-(thiophen-2-yloxy)propanoic acid | Propanoic Acid | Anti-inflammatory |
The unique combination of functional groups in this compound differentiates it from other similar compounds, potentially leading to distinct electronic properties and biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs with sulfanylacetic acid moieties are prepared by reacting thiol-containing intermediates (e.g., 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethanethiol) with activated esters like bromoacetic acid under reflux in ethanol for 4–6 hours . Intermediate characterization involves thin-layer chromatography (TLC) for reaction monitoring (e.g., Chloroform:Methanol, 7:3 ratio) and purification via ice-water precipitation. Final structural confirmation is achieved using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<0.5%).
- Structural Integrity :
- Spectroscopy : -NMR (to confirm thiophene and oxazole ring protons) and FT-IR (to verify sulfanyl and carboxylic acid groups).
- Mass Spectrometry : HRMS for molecular ion validation.
- Degradation Analysis : Forced degradation studies (acid/base hydrolysis, thermal stress) with mass balance calculations to track degradation products .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B) and monitor for photodegradants.
- Solution Stability : Evaluate in buffered solutions (pH 1–13) at 25°C; use LC-MS to identify hydrolysis products (e.g., thiophene ring cleavage) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing side reactions?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of thiol intermediates.
- Catalysis : Use base catalysts (e.g., triethylamine) to deprotonate thiol groups, accelerating substitution.
- Temperature Control : Lower reaction temperatures (0–5°C) to suppress oxidation of sulfanyl groups.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or acidic byproducts. Monitor reaction progress in real-time using inline FT-IR .
Q. What mechanistic insights exist for the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer :
- Biological Screening : Test antimicrobial activity via microdilution assays (e.g., MIC against S. aureus and C. albicans). Compare results with analogs lacking the thiophene or oxazole rings .
- SAR Strategies :
- Substituent Variation : Synthesize derivatives with methyl, halide, or nitro groups on the oxazole ring to assess electronic effects.
- Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl or amino groups to evaluate hydrophobicity impacts.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for microbial enzyme targets (e.g., dihydrofolate reductase) .
Q. What experimental approaches are suitable for investigating environmental persistence and ecotoxicological effects?
- Methodological Answer :
- Environmental Fate Studies :
- Abiotic Degradation : Hydrolysis half-life determination in aqueous buffers (pH 5–9) at 25°C.
- Photolysis : Expose to simulated sunlight (Xe lamp) and quantify degradation via LC-MS.
- Ecotoxicology :
- Acute Toxicity : Daphnia magna 48-hour immobilization assay (OECD 202).
- Bioaccumulation : Use logP calculations (e.g., ACD/Percepta) and in vitro assays with fish hepatocytes.
- Long-Term Monitoring : Design microcosm experiments to track compound persistence in soil/water systems over 12–24 months .
Q. How can researchers resolve contradictions in degradation data under varying experimental conditions?
- Methodological Answer :
- Controlled Variable Testing : Isolate factors (pH, temperature, light) using factorial design (e.g., 2 factorial matrix).
- Degradant Identification : Employ LC-MS/MS with isotopic labeling to trace degradation pathways.
- Statistical Validation : Apply ANOVA to compare degradation rates across conditions; use principal component analysis (PCA) to cluster degradant profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
